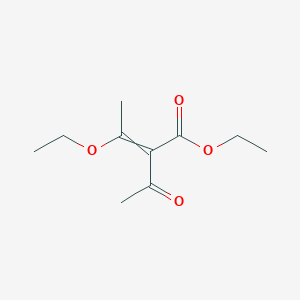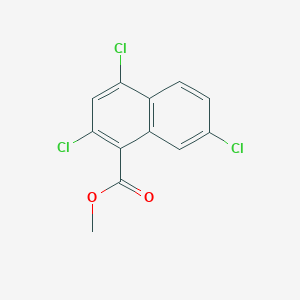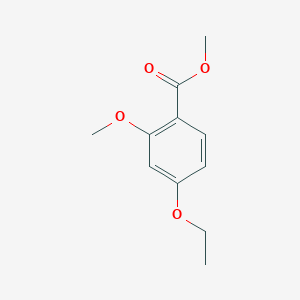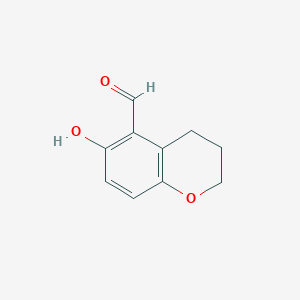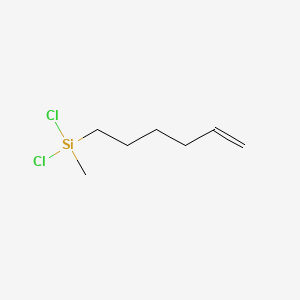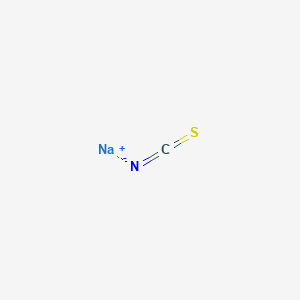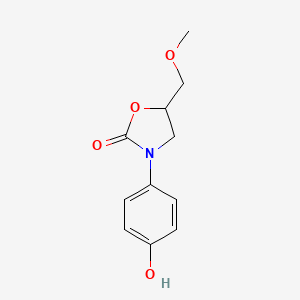
(S)-3-(4-HYDROXYPHENYL)-5-(METHOXYMETHYL)-2-OXAZOLIDINONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(4-HYDROXYPHENYL)-5-(METHOXYMETHYL)-2-OXAZOLIDINONE is a chemical compound with a unique structure that includes a hydroxyphenyl group and a methoxymethyl group attached to an oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-HYDROXYPHENYL)-5-(METHOXYMETHYL)-2-OXAZOLIDINONE typically involves the reaction of 4-hydroxybenzaldehyde with methoxymethylamine to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent, such as an acid catalyst, to form the oxazolidinone ring. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards for commercial use.
化学反応の分析
Types of Reactions
(S)-3-(4-HYDROXYPHENYL)-5-(METHOXYMETHYL)-2-OXAZOLIDINONE can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxazolidinone ring can be reduced to form amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
科学的研究の応用
(S)-3-(4-HYDROXYPHENYL)-5-(METHOXYMETHYL)-2-OXAZOLIDINONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of (S)-3-(4-HYDROXYPHENYL)-5-(METHOXYMETHYL)-2-OXAZOLIDINONE involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit protein synthesis by binding to the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex. This action disrupts bacterial protein synthesis, leading to the inhibition of bacterial growth.
類似化合物との比較
Similar Compounds
Linezolid: Another oxazolidinone with potent antimicrobial activity.
Tedizolid: A newer oxazolidinone with improved safety and efficacy profiles.
Uniqueness
(S)-3-(4-HYDROXYPHENYL)-5-(METHOXYMETHYL)-2-OXAZOLIDINONE is unique due to its specific structural features, such as the hydroxyphenyl and methoxymethyl groups, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones like linezolid and tedizolid.
特性
分子式 |
C11H13NO4 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC名 |
3-(4-hydroxyphenyl)-5-(methoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO4/c1-15-7-10-6-12(11(14)16-10)8-2-4-9(13)5-3-8/h2-5,10,13H,6-7H2,1H3 |
InChIキー |
MBSIOZVFOWKTIH-UHFFFAOYSA-N |
正規SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(chloromethyl)-2-thiazolyl]Pyridine](/img/structure/B8695541.png)
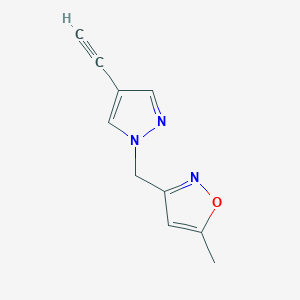
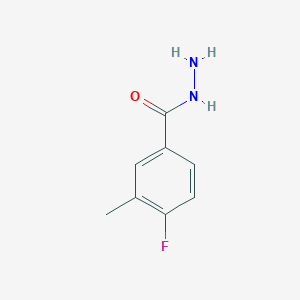

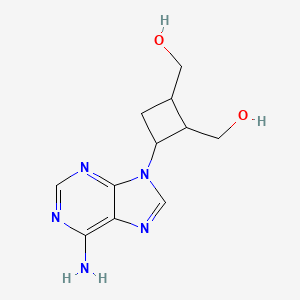

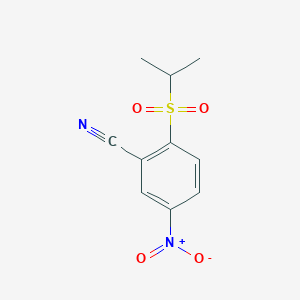
![tert-Butyl 3-carbamoyl-2-(3-fluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B8695586.png)
